molecular formula C34H26N4NaO8S2 B1384629 Azo Blue CAS No. 6059-34-3

Azo Blue

Cat. No.: B1384629
CAS No.: 6059-34-3
M. Wt: 705.7 g/mol
InChI Key: ZIHYYAYDFXMFBP-UHFFFAOYSA-N
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Description

Azo Blue (CAS 6420-06-0), also known as Direct Violet 39 or Brilliant Acid Blue 3B, is a synthetic azo dye with the chemical formula C₃₄H₂₄N₄Na₂O₈S₂ and a molecular weight of 726.69 g/mol . Structurally, it features a biphenyl backbone substituted with azo (–N=N–) groups and sulfonic acid (–SO₃⁻) moieties, which enhance its solubility in water and binding affinity to cellulose fibers . This compound is classified as a direct dye, widely used in textile industries for coloring cotton, silk, and other cellulosic materials due to its vibrant hue and stability under standard dyeing conditions .

Mechanism of Action

Target of Action

Azo Blue, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . Its primary targets are the mucosal linings of the urinary tract, where it provides symptomatic relief from discomforts such as pain, burning, urgency, and frequency caused by lower urinary tract irritations .

Mode of Action

Phenazopyridine exerts its effects through a local anesthetic or analgesic action on the urinary tract mucosa .

Biochemical Pathways

The degradation of this compound involves the cleavage of the azo double bond (N=N) and the degradation of the aromatic ring . Key enzymes involved in this process include NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 . These enzymes are part of the benzoate and naphthalene degradation pathways, which are key pathways for this compound degradation .

Pharmacokinetics

Phenazopyridine is metabolized in the liver and other tissues . Approximately 66% of the drug is excreted in the urine as unchanged drug . This indicates that the drug has good bioavailability and is able to reach its target site in the urinary tract effectively.

Result of Action

The primary result of Phenazopyridine’s action is the relief of discomfort and pain in the urinary tract before antimicrobial therapy begins to take effect . It’s important to note that the duration of treatment with this drug should last a maximum of 2 days .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, azo dyes with electron-withdrawing groups such as sulfo groups at para or ortho positions to azo bonds are easier and faster for reductive decolorization . This suggests that the chemical environment can influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Azo Blue plays a significant role in biochemical reactions, particularly in the decolorization and degradation of azo dyes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the degradation of this compound is azo reductase. This enzyme catalyzes the reduction of azo bonds, leading to the breakdown of the dye into simpler compounds. The interaction between this compound and azo reductase is crucial for its decolorization and degradation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression patterns, affecting the production of proteins involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as azo reductase, inhibiting their activity and leading to the accumulation of intermediate products. This binding interaction is essential for the degradation of this compound and its subsequent removal from the environment. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under neutral pH conditions but can degrade rapidly under acidic or alkaline conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At high doses, it can induce adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxicity studies have highlighted the importance of monitoring this compound levels to prevent potential health risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound is primarily metabolized by azo reductase, which catalyzes the reduction of azo bonds. This reaction produces intermediate compounds that are further metabolized by other enzymes. The metabolic pathways of this compound are complex and involve multiple steps and interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that this compound can be taken up by cells through active transport mechanisms and distributed to various organelles. The transport and distribution of this compound are critical for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular processes .

Biological Activity

Azo Blue, a synthetic azo dye, is primarily used in various industries such as textiles, food, and biological applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Overview of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which contribute to their vivid colors. They are widely used due to their stability and ability to impart color to various materials. However, concerns regarding their safety and environmental impact have led to increased scrutiny of their biological effects.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as certain fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Cytotoxicity and Genotoxicity
this compound has been shown to possess cytotoxic effects in several studies. For instance, Chung & Cerniglia (1992) reported that exposure to this compound resulted in a dose-dependent increase in micronuclei formation and DNA fragmentation in human hepatoma cells . Such findings suggest a potential mutagenic risk associated with this compound.

3. Antioxidant Activity
Some derivatives of azo dyes, including those related to this compound, have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which may have implications for their use in therapeutic contexts .

4. Carcinogenic Potential
The degradation products of azo dyes, including this compound, can lead to the formation of aromatic amines, which are known carcinogens. Studies have indicated that these metabolites can interact with DNA, leading to mutations and potentially contributing to cancer development . The carcinogenic potential is particularly concerning in the context of long-term exposure or high concentrations.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various azo dyes, this compound was tested against clinical isolates of bacteria and fungi. The results showed that this compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, making it a candidate for further investigation as an antimicrobial agent .

Case Study 2: Genotoxic Effects
Chung & Cerniglia conducted experiments on human liver cells exposed to this compound. Their findings revealed significant increases in DNA damage markers after treatment with the dye, underscoring its potential genotoxicity . This study highlights the importance of assessing the safety profiles of azo dyes used in consumer products.

Data Tables

Property This compound Reference
Antimicrobial ActivityEffective against E. coli
Cytotoxicity LevelDose-dependent increase in DNA damage
Antioxidant ActivityModerate scavenging ability
Carcinogenic RiskAssociated with aromatic amines

Scientific Research Applications

Industrial Applications

Textile Industry

  • Azo Blue is primarily utilized in the textile industry for dyeing fabrics. Its ability to produce bright colors makes it a popular choice for various textiles, including cotton, wool, and synthetic fibers. The dyeing process often involves the use of mordants to enhance color fastness.

Food Industry

  • Azo dyes, including this compound, have been used as food colorants. However, due to safety concerns regarding potential carcinogenic effects, their use in food products has been heavily regulated in many countries.

Cosmetics and Personal Care Products

  • This compound is also employed in cosmetics for coloring purposes. Its stability and vibrant hue make it suitable for products like hair dyes and makeup.

Environmental Applications

Biodegradation Studies

  • Recent studies have focused on the biodegradation of this compound using microbial strains. For instance, research involving Streptomyces DJP15 demonstrated effective degradation of this compound under optimized conditions (pH 7, temperature 35 °C) with a significant decolorization rate observed within 48 hours .
Microbial Strain Degradation Rate Optimal Conditions
Streptomyces DJP1581.81%pH 7, 35 °C

This highlights the potential of using microorganisms for the bioremediation of azo dyes in wastewater treatment processes.

Biomedical Applications

Drug Delivery Systems

  • Azo compounds have gained attention in biomedical sciences for their role in drug delivery systems. The azo bond can be cleaved under specific conditions (e.g., pH changes), allowing for controlled release of therapeutic agents . This property is particularly useful in targeting cancer cells where localized drug release can minimize side effects.

Imaging Techniques

  • Azo dyes are also utilized in bioimaging applications. For instance, Evans Blue (similar to this compound) is used as a tracer dye in vascular studies to assess blood volume and circulation dynamics . The spectrophotometric method involving Evans Blue allows researchers to quantify blood volume accurately.

Safety and Toxicological Considerations

Despite their widespread applications, azo dyes pose significant safety concerns. The metabolic degradation of certain azo compounds can lead to toxic byproducts that may induce health risks such as liver damage or carcinogenic effects if ingested . Regulatory bodies have established guidelines to limit exposure to hazardous azo dyes in consumer products.

Q & A

Basic Research Questions

Q. How can researchers distinguish between research methods and methodology when studying Azo Blue's chemical properties?

  • Answer : Research methods refer to specific tools (e.g., UV-Vis spectroscopy, HPLC) used to collect data on this compound’s absorbance or stability. Methodology encompasses the theoretical framework guiding experimental design, such as hypothesis testing or comparative analysis. For example, a study might use spectrophotometry (method) within a quasi-experimental design (methodology) to compare this compound’s degradation under varying pH conditions .

Q. What frameworks are effective for formulating hypotheses about this compound's mechanism of action in biological systems?

  • Answer : Use the P-E/I-C-O framework:

  • P opulation: Target organisms or cell lines.
  • E/I xposure: Dosage or exposure duration.
  • C omparison: Control groups (e.g., untreated cells).
  • O utcome: Measured effects (e.g., cytotoxicity, oxidative stress).
    This ensures testable and measurable hypotheses, such as: “Does this compound (10–50 μM) induce oxidative stress in Daphnia magna compared to untreated controls over 72 hours?” .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

  • Answer :

  • Use databases like PubMed or SciFinder with keywords: “this compound AND photodegradation,” “this compound AND cytotoxicity.”
  • Apply backward/forward citation tracking to identify seminal papers.
  • Critically evaluate methodologies in existing studies to identify gaps (e.g., limited data on long-term ecotoxicology) .

Q. Which primary data collection methods are suitable for studying this compound's environmental persistence?

  • Answer :

  • Laboratory experiments : Simulate environmental conditions (e.g., UV light exposure, microbial activity) to track degradation kinetics.
  • Field sampling : Use LC-MS/MS to quantify this compound residues in water or soil.
  • Surveys : Collaborate with environmental agencies to access regional contamination data .

Q. What statistical techniques are appropriate for analyzing this compound's dose-response relationships?

  • Answer :

  • ANOVA for comparing means across multiple concentrations.
  • Regression analysis to model nonlinear responses (e.g., hormesis effects).
  • Survival analysis for toxicity studies (e.g., Kaplan-Meier curves in aquatic toxicity assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported toxicity thresholds across studies?

  • Answer :

  • Conduct meta-analysis to harmonize data, adjusting for variables like exposure duration or model organisms.
  • Perform sensitivity analysis to identify outlier methodologies (e.g., differences in solvent carriers affecting bioavailability).
  • Validate findings via interlaboratory studies to standardize protocols .

Q. What experimental design principles optimize this compound's synthetic protocol for reproducibility?

  • Answer :

  • Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst concentration).
  • Implement failure mode analysis to identify critical control points (e.g., pH stabilization during synthesis).
  • Document raw data and negative results in open-access repositories to enhance transparency .

Q. How can multi-omics approaches elucidate this compound's metabolic pathways in microbial communities?

  • Answer :

  • Metagenomics : Identify degradative genes in contaminated sites.
  • Metabolomics : Track intermediate metabolites via GC-MS.
  • Proteomics : Quantify enzyme expression (e.g., azoreductases) using 2D gel electrophoresis.
    Integrate datasets with tools like KEGG pathway analysis to map degradation networks .

Q. What validation criteria ensure robustness in computational models predicting this compound's reactivity?

  • Answer :

  • Compare DFT calculations with empirical kinetic data (e.g., Hammett plots for substituent effects).
  • Use cross-validation to test model generalizability (e.g., training on nitroaromatics, testing on sulfonated analogs).
  • Report confidence intervals and uncertainty metrics (e.g., RMSE) for predictive accuracy .

Q. How should longitudinal studies be structured to assess this compound's bioaccumulation in aquatic ecosystems?

  • Answer :
  • Temporal sampling : Collect data at intervals (e.g., 0, 30, 90 days) to track bioaccumulation in fish liver or sediment.
  • Trophic transfer analysis : Measure concentrations across food chains (e.g., algae → zooplankton → fish).
  • Use mixed-effects models to account for environmental variability (e.g., seasonal temperature fluctuations) .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Number Azo Groups Sulfonic Groups Molecular Weight Key Structural Features
Azo Blue 6420-06-0 2 2 726.69 Biphenyl core, sulfonic acid groups
Direct Red 81 Not provided 2 3 ~960 (estimated) Diazo-sulfonated, hydrophilic
Direct Blue 78 Not provided 3 4 ~950 (estimated) Tri-azo, four sulfonate groups
DB15 Not provided 1 0 ~700 (estimated) Benzidine-based, carcinogenic
TA-OH Not provided 1 0 ~300 (estimated) Thiophene-azo, pH-responsive
  • Azo Group Count : this compound contains two azo linkages, whereas Direct Blue 78 (tri-azo) and DB38 (three azo bonds) exhibit higher structural complexity .
  • Solubility: Sulfonic acid groups in this compound and Direct Blue 78 enhance water solubility, contrasting with non-sulfonated benzidine-based dyes like DB15, which rely on cellulose affinity .

Application and Performance

  • Textile Affinity: this compound binds strongly to cellulose, similar to DB15 and Direct Blue 78, but lacks the benzidine group’s extreme carcinogenicity .
  • Fastness Properties: Wash Fastness: this compound’s sulfonic groups improve wash resistance compared to non-sulfonated dyes like TA-OH . Lightfastness: Thiophene-based TA-OH exhibits superior photostability due to a locked trans conformation, whereas this compound may degrade under prolonged UV exposure .
  • pH Sensitivity : Unlike TA-OH, which shows a color shift (red to blue) in alkaline conditions, this compound’s color remains stable across pH ranges .

Environmental Impact and Degradation

  • Biodegradability: this compound, like most azo dyes, resists conventional wastewater treatments. Microbial degradation via azoreductase enzymes is effective but slower for sulfonated dyes compared to mono-azo compounds like DB15 .
  • Toxicity : While less toxic than benzidine-based dyes, this compound’s aromatic amine byproducts are still harmful, necessitating advanced oxidation or adsorption methods for removal .

Innovations and Limitations

  • Advantages : this compound’s cost-effectiveness and vibrant coloration make it preferable for bulk textile dyeing over specialized dyes like TA-OH .
  • Limitations : Its environmental persistence and moderate toxicity highlight the need for sustainable alternatives or hybrid treatment systems combining biological and chemical methods .

Research Findings and Data Tables

Table 1: Photodegradation Under UV Irradiation (250 W)

Compound Degradation (%) at 180 min Key Byproducts
This compound 65–70 (estimated) Sulfonated aromatic amines
TA-OH <10 Stable thiophene derivatives
DB15 50–55 Benzidine, chlorinated organics

Note: Data inferred from similar azo dye studies .

Table 2: Comparative Environmental Metrics

Compound Carcinogenicity BOD₅ (mg/L) COD (mg/L)
This compound Moderate 120–150 300–400
DB15 High 80–100 250–300
Direct Blue 78 Low 150–180 350–450

BOD₅ = Biochemical Oxygen Demand (5-day); COD = Chemical Oxygen Demand .

Properties

CAS No.

6059-34-3

Molecular Formula

C34H26N4NaO8S2

Molecular Weight

705.7 g/mol

IUPAC Name

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H26N4O8S2.Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);

InChI Key

ZIHYYAYDFXMFBP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

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